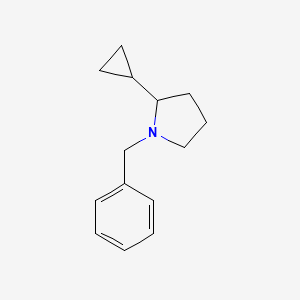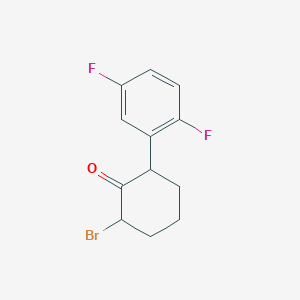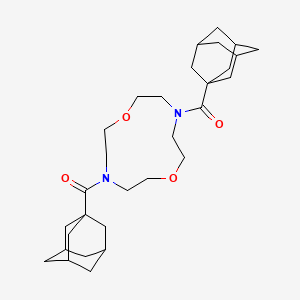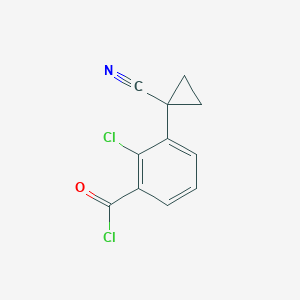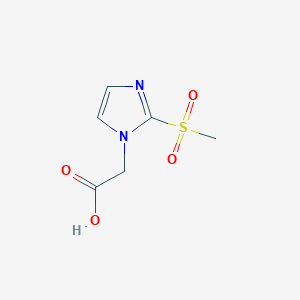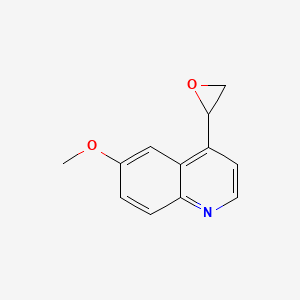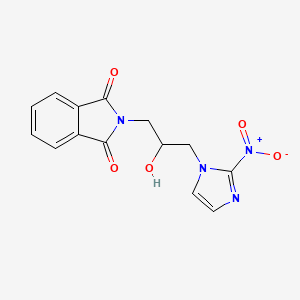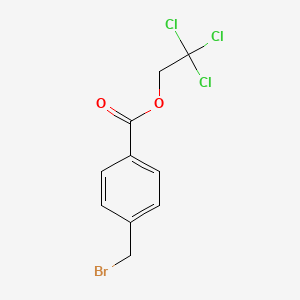
2,2,2-trichloroethyl 4-(bromomethyl)benzoate
Overview
Description
2,2,2-trichloroethyl 4-(bromomethyl)benzoate is a chemical compound with the molecular formula C10H8BrCl3O2 and a molecular weight of 346.43 g/mol . This compound is an ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a bromomethyl group at the para position and a 2,2,2-trichloroethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 4-(bromomethyl)benzoate typically involves the esterification of 4-bromomethyl benzoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloroethyl 4-(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-bromomethyl benzoic acid and 2,2,2-trichloroethanol.
Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Ester Hydrolysis: 4-Bromomethyl benzoic acid and 2,2,2-trichloroethanol.
Oxidation: 4-Carboxybenzoic acid derivatives.
Scientific Research Applications
2,2,2-trichloroethyl 4-(bromomethyl)benzoate has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as a precursor in the synthesis of drug molecules and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl 4-(bromomethyl)benzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In ester hydrolysis, the ester bond is cleaved to yield the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic acid: This compound lacks the ester group and is used in similar nucleophilic substitution reactions.
Methyl 4-(bromomethyl)benzoate: This ester derivative has a methyl ester group instead of the 2,2,2-trichloroethyl ester group.
4-Bromomethyl-2-chlorobenzoic acid methyl ester: This compound has an additional chlorine substituent on the aromatic ring.
Uniqueness
2,2,2-trichloroethyl 4-(bromomethyl)benzoate is unique due to the presence of both the bromomethyl and 2,2,2-trichloroethyl ester groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various chemical reactions and research fields.
Properties
Molecular Formula |
C10H8BrCl3O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C10H8BrCl3O2/c11-5-7-1-3-8(4-2-7)9(15)16-6-10(12,13)14/h1-4H,5-6H2 |
InChI Key |
GQYGBLCSNCZPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(5-Methyl-2-thienyl)ethoxy]acetic acid](/img/structure/B8362798.png)
![2-[(3,4-dimethoxyphenyl)methylene]-6-benzoyloxy-3(2H)-benzofuranone](/img/structure/B8362803.png)
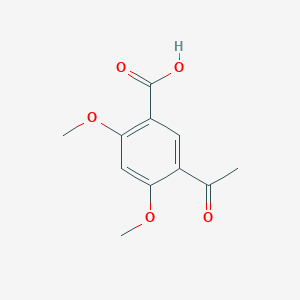
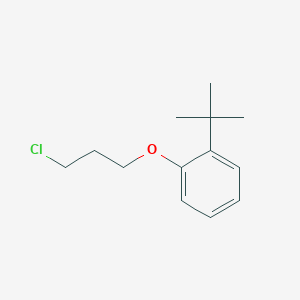
![3-Benzyl-9,9-dimethyl-3,7-diazabicyclo[3,3,1]nonane](/img/structure/B8362816.png)
